molecular formula C16H14N2O B390102 3-(2,3-dimethylanilino)indol-2-one

3-(2,3-dimethylanilino)indol-2-one

Cat. No.: B390102
M. Wt: 250.29g/mol
InChI Key: ZICGJLPYIIBYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Name: 3-(2,3-Dimethylanilino)indol-2-one CAS Number: 95059-99-7 Molecular Formula: C 16 H 14 N 2 O Molecular Weight: 250.30 g/mol For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. This compound is a chemical compound serving as a versatile building block in medicinal chemistry and organic synthesis. Its structure incorporates both an indolin-2-one scaffold and a dimethylanilino moiety. The indolin-2-one core is a privileged structure in drug discovery, recognized for its wide range of biological activities. Notably, the FDA-approved anticancer drug Sunitinib is based on an indolin-2-one structure and acts as a multi-targeted tyrosine kinase inhibitor with anti-angiogenic properties . Researchers value this core for developing novel molecules with potential antiproliferation activity, particularly through mechanisms such as the inhibition of kinases like VEGFR-2 . The presence of the 2,3-dimethylanilino substituent in this compound provides a site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. As such, this chemical is of significant interest for the synthesis of more complex derivatives and for applications in high-throughput screening campaigns aimed at discovering new bioactive agents.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29g/mol

IUPAC Name

3-(2,3-dimethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H14N2O/c1-10-6-5-9-13(11(10)2)17-15-12-7-3-4-8-14(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19)

InChI Key

ZICGJLPYIIBYBE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=C3C=CC=CC3=NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C3C=CC=CC3=NC2=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 3-(2,3-dimethylanilino)indol-2-one and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound Indol-2-one 3-(2,3-dimethylanilino) Electron-donating dimethyl groups; planar aromatic system .
3,3-Di(2-methyl-1H-indol-3-yl)-1-methylindolin-2-one Indolin-2-one 3,3-di(2-methylindol-3-yl); 1-methyl Two indole moieties; high yield (95%) and melting point (291–293°C) .
3-[(2,4-Dimethylphenyl)amino]-5-nitroindol-2-one Indol-2-one 3-(2,4-dimethylanilino); 5-nitro Electron-withdrawing nitro group enhances reactivity .
5-Methoxy-3,3-dimethylindolin-2-one Indolin-2-one 5-methoxy; 3,3-dimethyl Methoxy group improves solubility; simplified structure .
3-(Dimethylaminomethylene)indolin-2-one Indolin-2-one 3-(dimethylaminomethylene) Conjugated enamine system; potential for tautomerism .

Physicochemical Properties

  • The dimethylanilino group likely increases melting point due to enhanced π-π stacking. 5-Nitro-substituted analogs (e.g., 3-[(2,4-dimethylphenyl)amino]-5-nitroindol-2-one) exhibit higher thermal stability due to nitro group interactions .
  • Solubility: Methoxy-substituted derivatives (e.g., 5-methoxy-3,3-dimethylindolin-2-one) show improved solubility in polar solvents compared to the target compound . The dimethylanilino group in this compound may reduce aqueous solubility due to hydrophobicity but enhance lipid membrane permeability .

Crystallographic and Supramolecular Features

  • The dimethylanilino group in this compound likely participates in intramolecular N–H⋯O hydrogen bonding, forming S(6) ring motifs as seen in related structures .
  • In contrast, 3,3-di(2-methylindol-3-yl) derivatives may form π-stacked dimers due to planar indole rings, influencing crystal packing and stability.

Preparation Methods

Hydrazonoindolin-2-one Intermediate Synthesis

The condensation of isatin derivatives with hydrazine hydrate represents a foundational strategy for synthesizing 3-hydrazonoindolin-2-ones, which serve as precursors for further functionalization. For instance, 3-hydrazonoindolin-2-one (4a) is synthesized by refluxing isatin (3a) with hydrazine hydrate in methanol, yielding a stable hydrazone intermediate. This intermediate undergoes subsequent condensation with 1 H-indole-3-carbaldehyde (2) in ethanol under acidic conditions to form [(3-indolylmethylene)hydrazono]indolin-2-ones.

Table 1: Reaction Conditions for Hydrazonoindolin-2-one Synthesis

Starting MaterialReagentSolventTemperatureYield (%)
Isatin (3a) Hydrazine hydrateMethanolReflux80
5-ChloroisatinHydrazine hydrateMethanolReflux75

Adaptation for 3-(2,3-Dimethylanilino)indol-2-one

To introduce the 2,3-dimethylanilino group, a modified protocol involves substituting hydrazine hydrate with 2,3-dimethylaniline. In a representative procedure, isatin (3a) reacts with 2,3-dimethylaniline in ethanol containing glacial acetic acid, facilitating nucleophilic attack at the C3 position of isatin. The reaction proceeds via intermediate imine formation, followed by tautomerization to yield the target compound.

Palladium-Catalyzed Coupling Strategies

Electrochemical Synthesis

Electrochemical methods, as demonstrated for 3-nitro-2-arylindoles, provide an alternative for synthesizing aryl aminoindoles. By adapting the conditions from, 3-nitroindolin-2-one could undergo electrochemical reduction in the presence of 2,3-dimethylaniline, leveraging KI as a redox mediator in a methanol-water solvent system.

Solvent and Catalyst Optimization

Solvent Effects on Yield

Comparative studies from thiazolo[3,2- a]indole synthesis highlight the critical role of solvent polarity. For example, reactions in water achieve higher yields (97%) compared to dichloromethane (23%) or ethanol (35%). This trend likely extends to this compound, where polar aprotic solvents may enhance nucleophilicity of the aniline.

Table 2: Solvent Optimization Data

SolventDielectric ConstantYield (%)
Water80.197
Ethanol24.335
Dichloromethane8.923

Acid Catalysis

Glacial acetic acid is frequently employed to catalyze condensations, as seen in the synthesis of [(3-indolylmethylene)hydrazono]indolin-2-ones. Protonation of the carbonyl oxygen enhances electrophilicity at C3, facilitating nucleophilic attack by 2,3-dimethylaniline.

Functional Group Compatibility and Substrate Scope

Halogenated Indolin-2-ones

Chloro- and bromo-substituted indolin-2-ones exhibit enhanced reactivity in coupling reactions. For instance, 5-chloroisatin reacts efficiently with hydrazine hydrate to form 6b , demonstrating the tolerance of halogen substituents. This suggests that 5-chloro-3-(2,3-dimethylanilino)indol-2-one could be synthesized analogously.

Analytical Characterization

Spectroscopic Data

Key characterization techniques include:

  • ¹H NMR : The NH proton of isatin resonates at δ 10.74 ppm (D₂O exchangeable), while the indole NH appears at δ 12.14 ppm.

  • IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the indolin-2-one core.

  • MS : Molecular ion peaks (e.g., m/z 288 for 6a ) validate the target structure.

Table 3: Representative NMR Data for Indolin-2-one Derivatives

Compoundδ NH (ppm)δ C=O (cm⁻¹)Molecular Ion (m/z)
6a 10.741697288
6b 10.871703323

Challenges and Limitations

Regioselectivity Issues

Competing reactions at C3 and N1 positions of indolin-2-one can lead to regioisomeric byproducts. For example, thiazolo[3,2- a]indole synthesis requires precise control over substituent effects to favor N-cyclization over C3 attacks.

Low Yields in Non-Polar Solvents

As evidenced in , non-polar solvents like dichloromethane yield ≤23% due to poor solubility of ionic intermediates.

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